molecular formula C16H17N5 B601012 alpha-Desmethyl Anastrozole CAS No. 1215780-15-6

alpha-Desmethyl Anastrozole

Cat. No.: B601012
CAS No.: 1215780-15-6
M. Wt: 279.35
InChI Key:
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Description

Alpha-Desmethyl Anastrozole is a chemical compound closely related to Anastrozole, a well-known aromatase inhibitor used in the treatment of hormone receptor-positive breast cancer. The molecular formula of this compound is C16H17N5, and it has a molecular weight of 279.34 g/mol . This compound is often studied as an impurity or a metabolite of Anastrozole.

Mechanism of Action

Target of Action

Alpha-Desmethyl Anastrozole, also known as 8B4ZL030W6 or Desmethyl anastrozole, is a non-steroidal aromatase inhibitor . Its primary target is the aromatase enzyme , which catalyzes the conversion of androgens to estrogen . This enzyme plays a crucial role in the biosynthesis of estrogens, which are vital for the growth of certain types of breast cancers .

Mode of Action

This compound acts as a competitive inhibitor of the aromatase enzyme . By binding to the active site of the enzyme, it prevents the conversion of androgens to estrogens . This results in a significant decrease in circulating estrogen levels , thereby inhibiting the growth of estrogen-responsive breast cancer cells .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the aromatization of androgens into estrogens . By inhibiting this pathway, the drug effectively reduces the levels of circulating estrogens . This has downstream effects on various estrogen-dependent processes, including the proliferation and growth of hormone-dependent breast cancers .

Pharmacokinetics

The metabolites are mainly excreted via urine . The half-life of Anastrozole is approximately 40-50 hours , suggesting that this compound may have similar pharmacokinetic properties.

Result of Action

The primary result of this compound’s action is the reduction in the growth of estrogen-responsive breast cancer cells . By decreasing circulating estrogen levels, the drug deprives these cells of the hormones they need for growth and proliferation . This leads to a reduction in tumor size and potentially slows the progression of the disease .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the drug’s effectiveness may be affected by the patient’s hormonal status, specifically the presence of postmenopausal conditions . Furthermore, the drug’s environmental risk is predicted to be insignificant , suggesting that it is unlikely to have adverse environmental impacts.

Biochemical Analysis

Biochemical Properties

Alpha-Desmethyl Anastrozole plays a role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It is known to inhibit the enzyme aromatase, which is responsible for the conversion of androgens to estrogens. This inhibition leads to a decrease in estrogen levels, which is beneficial in the treatment of estrogen-dependent breast cancers. This compound also interacts with cytochrome P450 enzymes, particularly CYP3A4, which is involved in its metabolism .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by inhibiting the production of estrogen, which in turn affects cell signaling pathways, gene expression, and cellular metabolism. In breast cancer cells, the reduction in estrogen levels leads to decreased cell proliferation and increased apoptosis. Additionally, this compound has been shown to impact immune cell function by modulating cytokine signaling and enhancing antigen presentation .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the aromatase enzyme, leading to its inhibition. This binding prevents the conversion of androgens to estrogens, thereby reducing estrogen levels in the body. The compound also interacts with other biomolecules, such as cytochrome P450 enzymes, which are involved in its metabolism. These interactions result in changes in gene expression and enzyme activity, contributing to its overall effects on cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable, but its degradation products can influence its long-term effects on cellular function. In vitro studies have shown that prolonged exposure to this compound can lead to sustained inhibition of aromatase activity and a continuous decrease in estrogen levels. In vivo studies have demonstrated that the compound’s effects on cellular function can persist even after its administration has ceased .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits aromatase activity and reduces estrogen levels without causing significant adverse effects. At higher doses, this compound can lead to toxic effects, such as liver damage and disruptions in metabolic processes. Threshold effects have been observed, where a certain dosage is required to achieve the desired therapeutic effects without causing toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interaction with cytochrome P450 enzymes. The compound is metabolized in the liver via oxidation and glucuronidation, leading to the formation of inactive metabolites. These metabolic pathways are crucial for the compound’s clearance from the body and can influence its overall efficacy and safety. The interaction with enzymes such as CYP3A4 and UGT1A4 plays a significant role in its metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by various factors. The compound is transported across cell membranes by specific transporters and binding proteins. Once inside the cells, it can accumulate in certain tissues, such as the liver and adipose tissue, where it exerts its effects. The distribution of this compound is also affected by its binding to plasma proteins, which can influence its bioavailability and overall activity .

Subcellular Localization

This compound is localized in various subcellular compartments, where it exerts its activity. The compound is primarily found in the cytoplasm and endoplasmic reticulum, where it interacts with the aromatase enzyme. Additionally, this compound can be targeted to specific organelles through post-translational modifications and targeting signals. These localization patterns are essential for its function and can influence its overall efficacy in inhibiting aromatase activity .

Preparation Methods

The synthesis of Alpha-Desmethyl Anastrozole involves several steps, typically starting from commercially available precursors. One common synthetic route includes the reaction of 1,3-benzenediacetonitrile with 1H-1,2,4-triazole under specific conditions to form the desired product . The reaction conditions often involve the use of solvents like chloroform or methanol and may require temperature control to optimize yield and purity.

Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes with optimizations for large-scale production, such as the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Alpha-Desmethyl Anastrozole undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the triazole ring, using reagents like alkyl halides.

Common conditions for these reactions include controlled temperatures, specific solvents, and catalysts to enhance reaction rates and selectivity. Major products formed from these reactions depend on the specific reagents and conditions used but can include various substituted derivatives of the original compound.

Scientific Research Applications

Alpha-Desmethyl Anastrozole has several scientific research applications:

Comparison with Similar Compounds

Alpha-Desmethyl Anastrozole is unique compared to other similar compounds due to its specific structure and its role as a metabolite of Anastrozole. Similar compounds include:

    Anastrozole: The parent compound, widely used as an aromatase inhibitor in breast cancer treatment.

    Letrozole: Another non-steroidal aromatase inhibitor with a similar mechanism of action.

    Exemestane: A steroidal aromatase inhibitor that also reduces estrogen levels but has a different chemical structure.

This compound is particularly valuable in research due to its role in understanding the metabolism and pharmacokinetics of Anastrozole, providing insights into the drug’s efficacy and safety.

Properties

IUPAC Name

2-[3-(1-cyanoethyl)-5-(1,2,4-triazol-1-ylmethyl)phenyl]-2-methylpropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5/c1-12(7-17)14-4-13(8-21-11-19-10-20-21)5-15(6-14)16(2,3)9-18/h4-6,10-12H,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXXANTDQIIXQBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C#N)C1=CC(=CC(=C1)CN2C=NC=N2)C(C)(C)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10720409
Record name 2-{3-(1-Cyanoethyl)-5-[(1H-1,2,4-triazol-1-yl)methyl]phenyl}-2-methylpropanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10720409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1215780-15-6
Record name Desmethyl anastrozole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1215780156
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-{3-(1-Cyanoethyl)-5-[(1H-1,2,4-triazol-1-yl)methyl]phenyl}-2-methylpropanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10720409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[3-(1-cyanoethyl)-5-[(1H-1,2,4-triazol-1-yl)methyl]phenyl]-2-methylpropanenitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DESMETHYL ANASTROZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8B4ZL030W6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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